1,3-Dioxolane-2-methanol
Overview
Description
1,3-Dioxolane-2-methanol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface Tension and Density Analysis
The study by Calvo et al. (2004) explored the surface tension and density of mixtures involving 1,3-dioxolane and various alkanols. This research provides insights into the intermolecular interactions in binary mixtures of 1,3-dioxolane, which is significant for understanding its behavior in different solutions.
Catalysis and Chemical Synthesis
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes and ketones in the presence of 1,3-dioxolane. Their work, available here, highlights the potential of 1,3-dioxolane in facilitating the production of novel platform chemicals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols.
Viscosity and Compressibility Studies
Roy and Sinha's 2006 study, found here, examines the densities, viscosities, and isentropic compressibilities of ternary mixtures containing 1,3-dioxolane, water, and monoalkanols. Their findings contribute to understanding the molecular interactions and behavior of 1,3-dioxolane in diverse liquid mixtures.
Chiral Auxiliary in Asymmetric Synthesis
Jung, Ho, and Kim (2000) conducted research on the use of 1,3-dioxolane derivatives as chiral auxiliaries in asymmetric synthesis. Their study, accessible here, demonstrates the application of 1,3-dioxolane in the precise synthesis of specific molecules, which is crucial in pharmaceutical and chemical manufacturing.
Microwave Dielectric Properties
Lyashchenko et al. (2021) researched the microwave dielectric properties of 1,3-dioxolane aqueous solutions. Their findings, available here, offer valuable insights into the interactions between 1,3-dioxolane molecules and water, which has implications for its use in various industrial and scientific contexts.
Gas Chromatography and Chemical Analysis
Luong et al. (2012) utilized 1,3-dioxolane in multi-dimensional gas chromatography for the characterization of volatile oxygenated organic compounds. Their study, found here, shows the effectiveness of 1,3-dioxolane in improving the separation and analysis of complex chemical mixtures.
Mechanism of Action
(1,3-Dioxolan-2-yl)methanol, also known as 1,3-Dioxolan-2-ylmethanol or 1,3-Dioxolane-2-methanol, is an organic compound with the molecular formula C4H8O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound can dissolve in many organic solvents such as alcohols, ketones, ethers, and esters . This suggests that it may interact with a variety of biological targets, potentially altering their function or structure.
Biochemical Pathways
Given its chemical properties, it may be involved in a variety of biochemical reactions, particularly those involving the solvents it can dissolve in .
Pharmacokinetics
Its solubility in a variety of organic solvents suggests that it may be readily absorbed and distributed in the body
Result of Action
Given its chemical properties, it may interact with a variety of cellular targets, potentially altering their function or structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1,3-Dioxolan-2-yl)methanol. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect its stability and efficacy.
Safety and Hazards
When handling 1,3-Dioxolane-2-methanol, it is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas. It is also advised to ensure adequate ventilation and remove all sources of ignition . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
1,3-dioxolan-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGUSKAXELYWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304029 | |
Record name | 1,3-Dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-68-8 | |
Record name | 1,3-Dioxolane-2-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-dioxolan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dioxolane-2-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4533R3B6WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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